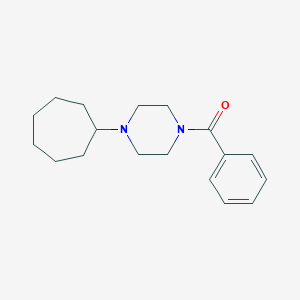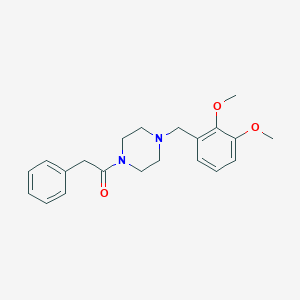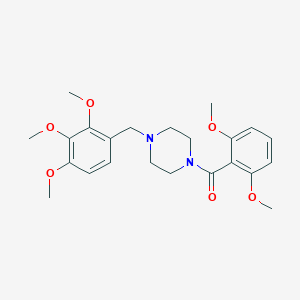![molecular formula C17H26N2O B247588 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine, also known as MPMP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
作用机制
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive processes such as learning and memory. By blocking this receptor, 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine may be able to modulate cognitive function and potentially provide neuroprotective effects in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine can modulate cognitive function in animal models, particularly in tasks related to learning and memory. 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine has also been shown to have potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine.
实验室实验的优点和局限性
One advantage of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine is that it is a selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in cognitive processes and neurodegenerative diseases. However, one limitation of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine is that it has not yet been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.
未来方向
There are several potential future directions for research on 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine. One area of interest is the development of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine as a tool for studying the role of the α7 nicotinic acetylcholine receptor in cognitive processes and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine and its potential advantages and limitations for lab experiments.
合成方法
The synthesis of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine involves the reaction of morpholine with 2-methylbenzyl chloride and piperidine in the presence of a catalyst. The resulting compound has a molecular weight of 267.4 g/mol and a melting point of 103-105°C.
科学研究应用
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C17H26N2O |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
4-[1-[(2-methylphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C17H26N2O/c1-15-4-2-3-5-16(15)14-18-8-6-17(7-9-18)19-10-12-20-13-11-19/h2-5,17H,6-14H2,1H3 |
InChI 键 |
KXGMNHNWWDFSBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCOCC3 |
规范 SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)


![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)



![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)
![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)
